1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide
Description
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is a hydrobromide salt of a benzoxazole derivative. Benzoxazoles are heterocyclic aromatic compounds containing oxygen and nitrogen in their fused-ring system. The compound’s structure includes a 5-methyl-substituted benzoxazole core linked to a methanamine group, protonated as a hydrobromide salt.
Key structural features:
- Benzoxazole core: Provides aromaticity and hydrogen-bonding capabilities.
- 5-Methyl substituent: Enhances lipophilicity and steric effects.
- Hydrobromide salt: Improves solubility compared to the free base.
Properties
IUPAC Name |
(5-methyl-1,2-benzoxazol-3-yl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.BrH/c1-6-2-3-9-7(4-6)8(5-10)11-12-9;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNYIAORMGDVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide typically involves the reaction of 5-methyl-1,2-benzoxazole with methanamine in the presence of hydrobromic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can undergo substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Heterocyclic Cores
6-Bromo-1,2-benzoxazole
- Structure : Benzoxazole substituted with a bromine atom at position 4.
- Molecular Formula: C₇H₄BrNO.
- Bromine substituent increases molecular weight (415.11 g/mol vs. ~275 g/mol for the target compound) and polarizability .
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
- Structure : Oxadiazole core (two nitrogen atoms) instead of benzoxazole.
- Molecular Formula : C₄H₈ClN₃O.
- Key Differences :
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine
- Structure : Benzimidazole core (two nitrogen atoms in fused benzene ring) with a 4-chlorophenyl substituent.
- Key Differences :
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
Spectroscopic and Crystallographic Features
- IR Spectroscopy :
- NMR :
- Crystallography :
- Hydrobromide salts (e.g., meloxicam HBr in ) form distinct hydrogen-bonding networks compared to hydrochlorides, influencing crystal packing .
Biological Activity
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is a compound derived from the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C8H10N2·HBr. Its structure features a benzoxazole ring that contributes to its biological properties.
Biological Activity Overview
1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives demonstrate selective antimicrobial properties against various pathogens. For instance, some derivatives have shown effectiveness against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .
- Anticancer Properties : Research indicates that compounds in this class can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance anticancer efficacy .
Antimicrobial Activity
A study conducted on 41 benzoxazole derivatives revealed that several exhibited significant antibacterial activity. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 32 |
| 2 | Escherichia coli | 64 |
| 3 | Candida albicans | 16 |
The results indicate that certain modifications to the benzoxazole structure enhance activity against specific bacterial strains.
Anticancer Activity
The cytotoxic effects of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide were evaluated in vitro on various cancer cell lines. The following table summarizes the IC50 values observed for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 10 |
| PC3 | 25 |
These findings suggest that the compound selectively targets cancer cells while sparing normal cells, indicating potential as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, researchers tested the efficacy of various benzoxazole derivatives against Bacillus subtilis. The study concluded that compounds with electron-donating groups showed superior antibacterial activity compared to those with electron-withdrawing groups .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of benzoxazole derivatives against prostate cancer cells. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity toward cancer cells over normal cells .
The biological activity of 1-(5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and leading to desired therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
